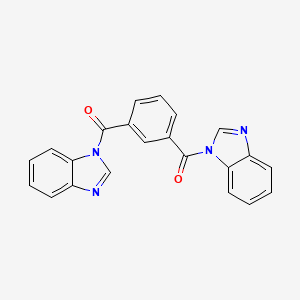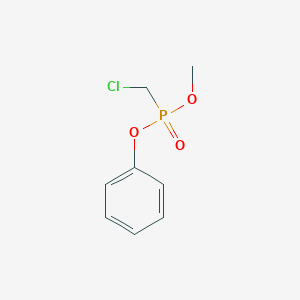
1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole, also known as PDC, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. PDC is a benzimidazole derivative that has two carbonyl groups attached to the phenyl ring at positions 1 and 3. This compound has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole as an anticancer agent involves its ability to bind to the colchicine binding site on tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells. 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole has also been shown to induce autophagy in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole has been shown to have various biochemical and physiological effects, including its ability to inhibit tubulin polymerization, induce apoptosis, and induce autophagy in cancer cells. 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole in lab experiments is its versatility and potential applications in various fields. 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole can be easily synthesized through various methods and can be used as a building block for the synthesis of MOFs, fluorescent probes, and anticancer agents. However, one of the limitations of using 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole in lab experiments is its potential toxicity and limited solubility in aqueous solutions. Further studies are needed to determine the optimal conditions for using 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole in lab experiments.
Future Directions
There are several future directions for the study of 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole, including its potential applications in drug delivery, imaging, and catalysis. 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole-based MOFs have shown potential as drug delivery vehicles due to their biocompatibility and ability to release drugs in a controlled manner. 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole-based fluorescent probes have also shown potential as imaging agents for the detection of metal ions in biological systems. Finally, 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole-based catalysts have shown potential in various catalytic reactions, including the synthesis of fine chemicals and pharmaceuticals.
Conclusion
In conclusion, 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole is a versatile and promising compound that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole has been extensively studied for its biochemical and physiological effects, including its ability to inhibit tubulin polymerization, induce apoptosis, and induce autophagy in cancer cells. Further studies are needed to determine the optimal conditions for using 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole in lab experiments and to explore its potential applications in drug delivery, imaging, and catalysis.
Synthesis Methods
1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole can be synthesized through various methods, including the reaction between o-phenylenediamine and 1,3-dicarbonyl compounds such as malonic acid or acetylacetone. The reaction is typically carried out in the presence of a catalyst such as ammonium acetate or sodium acetate and a solvent such as ethanol or acetic acid. The resulting product is purified through recrystallization or column chromatography.
Scientific Research Applications
1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole has shown promising results as a potential anticancer agent due to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. In material science, 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. In analytical chemistry, 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole has been used as a fluorescent probe for the detection of metal ions such as copper and iron.
properties
IUPAC Name |
[3-(benzimidazole-1-carbonyl)phenyl]-(benzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O2/c27-21(25-13-23-17-8-1-3-10-19(17)25)15-6-5-7-16(12-15)22(28)26-14-24-18-9-2-4-11-20(18)26/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYXHWVICSSRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=CC=C3)C(=O)N4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzene-1,3-diylbis(1H-benzimidazol-1-ylmethanone) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B4942061.png)
![N-{4-[(3-bromobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B4942070.png)
![7,9-bis(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4942076.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4942081.png)

![diethyl [5-(3-chlorophenoxy)pentyl]malonate](/img/structure/B4942097.png)
![4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4942103.png)
![2-amino-4-[4-(dimethylamino)phenyl]-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4942119.png)
![N-(2,4-dimethoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4942132.png)
![methyl 2-chloro-5-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B4942144.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4942162.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4942163.png)

![1-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-ethylpiperazine](/img/structure/B4942179.png)